2-(2,1,3-benzothiadiazol-4-ylsulfonyl)-8-methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
CAS No.:
Cat. No.: VC16361729
Molecular Formula: C18H16N4O3S2
Molecular Weight: 400.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H16N4O3S2 |
|---|---|
| Molecular Weight | 400.5 g/mol |
| IUPAC Name | 4-[(8-methoxy-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)sulfonyl]-2,1,3-benzothiadiazole |
| Standard InChI | InChI=1S/C18H16N4O3S2/c1-25-11-5-6-14-12(9-11)13-10-22(8-7-15(13)19-14)27(23,24)17-4-2-3-16-18(17)21-26-20-16/h2-6,9,19H,7-8,10H2,1H3 |
| Standard InChI Key | JWADFDIJHFOYRI-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC2=C(C=C1)NC3=C2CN(CC3)S(=O)(=O)C4=CC=CC5=NSN=C54 |
Introduction
The compound 2-(2,1,3-benzothiadiazol-4-ylsulfonyl)-8-methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is a complex organic molecule with a molecular weight of 400.5 g/mol, as reported by Chemsrc . This compound belongs to a class of heterocyclic compounds, which are known for their diverse biological activities and applications in pharmaceuticals.
Biological Activity and Applications
While specific biological activities of 2-(2,1,3-benzothiadiazol-4-ylsulfonyl)-8-methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole are not reported, compounds with similar structures often exhibit potential in various therapeutic areas due to their ability to interact with biological targets.
Research Findings and Future Directions
Given the lack of specific research findings on this compound, future studies could focus on its synthesis optimization, biological evaluation, and potential applications in medicine. The presence of a benzothiadiazole moiety, known for its pharmacological properties, suggests that this compound might have interesting biological activities worthy of exploration.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume